molecular formula C7H15ClN2O B11912150 (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride

(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride

Cat. No.: B11912150
M. Wt: 178.66 g/mol
InChI Key: IXJIKBBOHDSBAL-RGMNGODLSA-N
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Description

(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the N,N-dimethylacetamide moiety. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. Subsequent N-alkylation with dimethylacetamide can be achieved using reagents like dimethylacetamide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted azetidines with new functional groups replacing existing ones.

Scientific Research Applications

(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar reactivity.

    Piperidine: A six-membered nitrogen-containing heterocycle with less ring strain.

Uniqueness

(S)-2-(Azetidin-2-yl)-N,N-dimethylacetamide hydrochloride is unique due to its specific combination of the azetidine ring and the N,N-dimethylacetamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

2-[(2S)-azetidin-2-yl]-N,N-dimethylacetamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)5-6-3-4-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1

InChI Key

IXJIKBBOHDSBAL-RGMNGODLSA-N

Isomeric SMILES

CN(C)C(=O)C[C@@H]1CCN1.Cl

Canonical SMILES

CN(C)C(=O)CC1CCN1.Cl

Origin of Product

United States

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